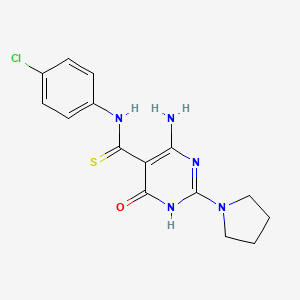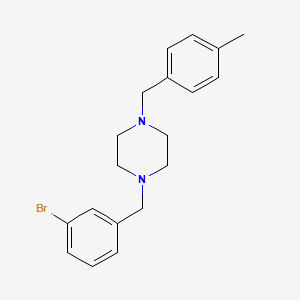
1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3-fluorophenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3-fluorophenyl)-3-piperidinamine, commonly known as BTT-3033, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
BTT-3033 exerts its therapeutic effects by inhibiting the activity of specific enzymes and pathways involved in inflammation and cancer. Specifically, BTT-3033 inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, BTT-3033 inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival in cancer cells.
Biochemical and Physiological Effects
BTT-3033 has been shown to exhibit potent anti-inflammatory and antitumor effects in vitro and in vivo. Specifically, BTT-3033 inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes, and induces apoptosis in cancer cells. Additionally, BTT-3033 has been shown to reduce the growth and proliferation of cancer cells in various cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BTT-3033 for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, BTT-3033 has been extensively studied in various disease models, providing a wealth of information on its potential therapeutic applications. However, one limitation of BTT-3033 is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of BTT-3033. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of BTT-3033 in other diseases, such as neurodegenerative disorders. Finally, the development of BTT-3033 analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Conclusion
In conclusion, BTT-3033 is a chemical compound with significant potential for therapeutic applications in various diseases. Its potent anti-inflammatory and antitumor effects, coupled with its high purity and yield, make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
BTT-3033 can be synthesized through a multistep process that involves the reaction of 3-fluorobenzaldehyde with piperidine, followed by the addition of 1H-1,2,3-benzotriazole-5-carboxylic acid and subsequent dehydration. This process yields the final product, BTT-3033, in high purity and yield.
Aplicaciones Científicas De Investigación
BTT-3033 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that BTT-3033 exhibits potent anti-inflammatory and antitumor activity by inhibiting the activity of specific enzymes and pathways involved in these diseases.
Propiedades
IUPAC Name |
2H-benzotriazol-5-yl-[3-(3-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-13-3-1-4-14(10-13)20-15-5-2-8-24(11-15)18(25)12-6-7-16-17(9-12)22-23-21-16/h1,3-4,6-7,9-10,15,20H,2,5,8,11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJOEWWFVUEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NNN=C3C=C2)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6082396.png)
![N-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6082399.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6082405.png)
![3,5-dimethyl-2-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6082410.png)


![2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)
![6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6082436.png)
![4-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B6082445.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6082457.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B6082473.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082485.png)
